molecular formula C25H26N2O3 B12501285 Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate

Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12501285
M. Wt: 402.5 g/mol
InChI Key: WVHMUIAZEKJEHR-UHFFFAOYSA-N
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Description

METHYL 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes a biphenyl group, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

METHYL 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and interaction with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and morpholine-containing molecules. Examples are:

  • Biphenyl-4-carboxylic acid
  • Morpholine-4-carboxylic acid
  • Biphenyl-4-methylamine

Uniqueness

METHYL 5-({[1,1’-BIPHENYL]-4-YLMETHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of a biphenyl group, a morpholine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(4-phenylphenyl)methylamino]benzoate

InChI

InChI=1S/C25H26N2O3/c1-29-25(28)23-17-22(11-12-24(23)27-13-15-30-16-14-27)26-18-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-12,17,26H,13-16,18H2,1H3

InChI Key

WVHMUIAZEKJEHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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